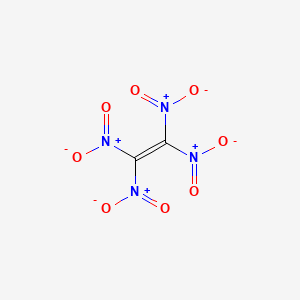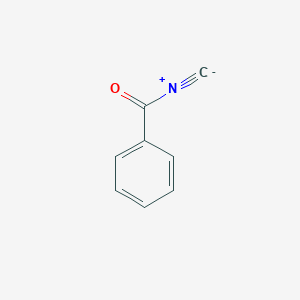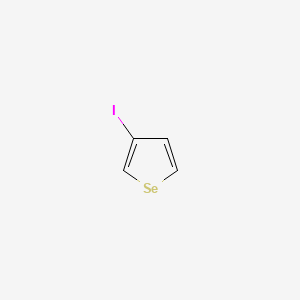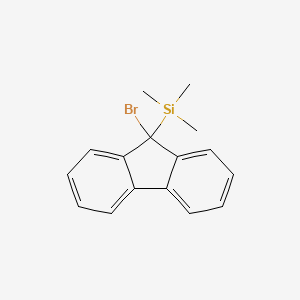![molecular formula C7H13NO2S2 B14710323 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 20940-21-0](/img/structure/B14710323.png)
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylcarbamothioyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of dimethylcarbamothioyl chloride with 2-mercapto-2-methylpropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of this compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methylpropanoic acid moiety can be reduced to form alcohols.
Substitution: The dimethylcarbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Dimethylcarbamothioyl)sulfanyl]acetic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Uniqueness
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid backbone. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
20940-21-0 |
|---|---|
Formule moléculaire |
C7H13NO2S2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
2-(dimethylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2S2/c1-7(2,5(9)10)12-6(11)8(3)4/h1-4H3,(H,9,10) |
Clé InChI |
BHFQSAXEHALLED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)SC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)












![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
